4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine
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Overview
Description
4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine is a complex organic compound with the molecular formula C19H22FNO6S This compound is characterized by the presence of a morpholine ring substituted with a phenoxymethyl group and a sulfonyl group attached to a fluorinated dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine typically involves multiple steps:
Formation of the Fluorinated Dimethoxyphenyl Intermediate: This step involves the fluorination of a dimethoxybenzene derivative using a fluorinating agent such as Selectfluor.
Sulfonylation: The fluorinated dimethoxyphenyl intermediate is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine.
Morpholine Ring Formation: The sulfonylated intermediate is reacted with morpholine under basic conditions to form the morpholine ring.
Phenoxymethyl Substitution: Finally, the phenoxymethyl group is introduced via a nucleophilic substitution reaction using phenoxymethyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxymethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with biological targets relevant to certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The fluorinated dimethoxyphenyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-3-methylmorpholine
- 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(methoxymethyl)morpholine
Comparison
Compared to similar compounds, 4-[(2-Fluoro-4,5-dimethoxyphenyl)sulfonyl]-2-(phenoxymethyl)morpholine is unique due to the presence of the phenoxymethyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C19H22FNO6S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
4-(2-fluoro-4,5-dimethoxyphenyl)sulfonyl-2-(phenoxymethyl)morpholine |
InChI |
InChI=1S/C19H22FNO6S/c1-24-17-10-16(20)19(11-18(17)25-2)28(22,23)21-8-9-26-15(12-21)13-27-14-6-4-3-5-7-14/h3-7,10-11,15H,8-9,12-13H2,1-2H3 |
InChI Key |
USLHFFOJKNCRIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OC)S(=O)(=O)N2CCOC(C2)COC3=CC=CC=C3)F |
Origin of Product |
United States |
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